Product packaging for Hex-5-yne-1-sulfonyl chloride(Cat. No.:CAS No. 67448-65-1)

Hex-5-yne-1-sulfonyl chloride

Cat. No.: B2529786
CAS No.: 67448-65-1
M. Wt: 180.65
InChI Key: VYNDGSIDPUZLRH-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Transformations

Hex-5-yne-1-sulfonyl chloride serves as a versatile building block in the field of organic synthesis. The presence of two distinct reactive sites, the terminal alkyne and the sulfonyl chloride, allows for a wide array of chemical modifications. This dual reactivity enables chemists to introduce both sulfonyl-containing moieties and alkyne functionalities into target molecules, facilitating the synthesis of diverse and complex structures. The sulfonyl chloride group is a well-established precursor for sulfonamides, sulfonate esters, and sulfones, which are prevalent in many biologically active compounds and materials. Simultaneously, the terminal alkyne provides a handle for various transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and click chemistry.

Strategic Position as a Dual-Functionalized Reagent

The strategic importance of this compound lies in its capacity to act as a bifunctional linker or scaffold. bldpharm.com This allows for the sequential or orthogonal derivatization of either the alkyne or the sulfonyl chloride group. For instance, the sulfonyl chloride can first react with a nucleophile, such as an amine or alcohol, to form a stable sulfonamide or sulfonate ester. Subsequently, the alkyne can undergo a separate reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce another molecular fragment. researchgate.net This step-wise approach provides a high degree of control over the final molecular structure, making it an invaluable tool for creating libraries of compounds for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2S B2529786 Hex-5-yne-1-sulfonyl chloride CAS No. 67448-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-yne-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-2-3-4-5-6-10(7,8)9/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDGSIDPUZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67448-65-1
Record name hex-5-yne-1-sulfonyl chloride
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Synthesis and Physicochemical Properties

The synthesis of hex-5-yne-1-sulfonyl chloride typically involves the conversion of a corresponding precursor, such as 5-hexyn-1-ol (B123273). A general approach involves the tosylation of 5-hexyn-1-ol followed by conversion to the sulfonyl chloride. prepchem.com The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉ClO₂S
Molecular Weight 180.65 g/mol
CAS Number 67448-65-1
IUPAC Name This compound
Canonical SMILES C#CCCCCS(=O)(=O)Cl
InChI Key VYNDGSIDPUZLRH-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Spectroscopic Characterization

The structure of hex-5-yne-1-sulfonyl chloride is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum would be expected to show distinct signals for the acetylenic proton (C≡C-H), the methylene (B1212753) protons adjacent to the sulfonyl chloride group, and the other methylene protons in the alkyl chain.
¹³C NMR The carbon NMR spectrum would display signals for the two sp-hybridized carbons of the alkyne, as well as the four sp³-hybridized carbons of the hexyl chain.
Infrared (IR) Spectroscopy Key vibrational frequencies would include a sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a peak in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch, and strong absorptions in the ranges of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of chlorine and other fragments.

Table 2: Expected Spectroscopic Data for this compound.

Mechanistic Elucidations and Theoretical Investigations

Mechanistic Pathways for Sulfonyl Chloride Reactions

The sulfonyl chloride group is a versatile functional group that can participate in reactions through several distinct mechanistic pathways, primarily categorized as radical or ionic. magtech.com.cn The specific pathway is often dictated by the reaction conditions, such as the presence of initiators, catalysts, or nucleophiles.

Sulfonyl chlorides are well-established precursors for sulfonyl radicals (RSO₂•), which are key intermediates in a variety of synthetic transformations. magtech.com.cnnih.gov The generation of a sulfonyl radical from a sulfonyl chloride typically occurs through a single-electron transfer (SET) process. nih.gov This initiation can be achieved using photoredox catalysts under visible light, radical initiators, or through the formation of an electron-donor-acceptor (EDA) complex. rsc.orgresearchgate.net For instance, an EDA complex can form between a sulfonyl chloride and a species like sodium iodide; upon irradiation with light, this complex can facilitate the formation of a sulfonyl radical. researchgate.netrsc.org

Once generated, the sulfonyl radical is an electrophilic species that readily participates in propagation steps. A common pathway is the addition of the sulfonyl radical to an unsaturated carbon-carbon bond, such as an alkene or alkyne. nih.govresearchgate.net In the case of addition to an alkene, this step forms a carbon-centered radical, which can then proceed to abstract a hydrogen atom from a donor to complete a hydrosulfonylation reaction. nih.gov The rate constants for the addition of sulfonyl radicals to double and triple bonds are typically in the range of 10⁷ to 10⁹ M⁻¹s⁻¹. researchgate.net The entire process can be part of a cascade cyclization if a suitable radical acceptor is present elsewhere in the molecule. nih.gov The use of radical scavengers like TEMPO can inhibit these reactions, providing experimental evidence for a radical mechanism. researchgate.net

In the absence of radical initiators and in the presence of nucleophiles, sulfonyl chlorides typically react through ionic mechanisms. magtech.com.cn The hydrolysis of alkanesulfonyl chlorides, for example, can proceed through different pathways depending on the substrate structure and conditions. iupac.org For most primary and secondary alkanesulfonyl chlorides, the dominant mechanism in solvolytic reactions is a bimolecular nucleophilic substitution (Sₙ2), which is believed to be concerted. nih.gov In this pathway, a nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

Another potential ionic pathway, particularly in the presence of a base and an α-hydrogen, is an elimination-addition mechanism that proceeds via a highly reactive "sulfene" intermediate (RCH=SO₂). iupac.orgnih.gov This pathway is favored by the addition of tertiary amines. However, for a compound like Hex-5-yne-1-sulfonyl chloride, which lacks α-hydrogens, this specific sulfene (B1252967) formation route is not possible. Therefore, nucleophilic substitution at the sulfur center remains the most probable ionic pathway. iupac.orgnih.gov

Table 1: Comparison of Mechanistic Pathways for Sulfonyl Chloride Reactions

FeatureRadical PathwayIonic Pathway (Sₙ2)
Key Intermediate Sulfonyl Radical (RSO₂•)Pentacoordinate Transition State
Initiation Single-Electron Transfer (SET), Light, Radical Initiators nih.govrsc.orgNucleophilic Attack nih.gov
Common Reagents Photoredox catalysts, NaI, (TMS)₃SiH nih.govresearchgate.netNucleophiles (e.g., H₂O, amines) iupac.orgnih.gov
Typical Products Sulfones (via addition to C=C or C≡C) nih.govresearchgate.netSulfonamides, Sulfonate Esters iupac.orgcore.ac.uk
Inhibition Inhibited by radical scavengers (e.g., TEMPO) researchgate.netNot applicable

Mechanistic Aspects of Alkyne Transformations

The terminal alkyne in this compound is a site of unsaturation that can undergo various transformations, most notably cycloaddition reactions. The mechanisms of these reactions are often debated in terms of being concerted or stepwise processes.

Cycloaddition reactions are powerful methods for forming cyclic compounds. nih.gov The Diels-Alder, or [4+2] cycloaddition, is a classic example where an alkyne can act as the dienophile. libretexts.org These reactions are generally considered to be concerted, meaning all bond-forming and bond-breaking occurs within a single transition state without the formation of an intermediate. libretexts.orgresearchgate.net

In contrast, [2+2] cycloadditions are often stepwise processes, particularly under thermal conditions, as a concerted pathway is forbidden by the Woodward-Hoffmann rules. researchgate.net These stepwise reactions may proceed through the formation of a diradical or a zwitterionic intermediate. nih.govresearchgate.net However, the distinction between concerted and stepwise pathways is not always clear-cut. Some reactions, like certain enyne cyclizations, may proceed through a single, highly asynchronous "concerted" transition state, yet reaction dynamics studies show that trajectories can lead to a stepwise intermediate. nih.govacs.org This highlights that the path from the transition state may not always follow the minimum energy path and can be influenced by molecular dynamics. nih.gov

The solvent is not merely an inert medium but can play a crucial role in determining the reaction pathway, rate, and stereoselectivity. researchgate.netrsc.org For reactions involving charged intermediates or transition states, polar solvents can provide stabilization, often accelerating the reaction. In the context of alkyne transformations, solvent choice can have a pronounced effect on both the rate and the stereochemistry of the products. acs.org

Generally, solvents with high polarity tend to enhance the rate of reactions like the Michael addition to activated alkynes. acs.org In some cases, changing the solvent can even reverse the stereoselectivity of a reaction, leading to either the E or Z isomer as the major product. rsc.org For reactions occurring in aqueous media, the use of surfactants can lead to the formation of micelles, which act as nanoreactors. The hydrophobic core of these aggregates can stabilize transition states and significantly alter reaction energetics and outcomes. rsc.org This has been demonstrated in the sulfonylation of alkynes, where the reaction proceeds efficiently in water with a surfactant but yields intractable mixtures in organic solvents. researchgate.net

Table 2: Influence of Solvent on Alkyne Reactions

Solvent PropertyEffect on Mechanism & StereoselectivityExample
Polarity Can stabilize charged intermediates/transition states, often increasing reaction rates. acs.orgThe rate of Michael additions to alkynes is generally enhanced in polar solvents like water. acs.org
Hydrogen Bonding Can activate substrates or stabilize intermediates through hydrogen bonds. acs.orgWater can facilitate some thiol-yne reactions by activating both substrates. acs.org
Coordination Coordinating solvents can influence catalyst activity and selectivity.The addition of a bidentate phosphine (B1218219) ligand in methanol (B129727) can steer a cobalt-catalyzed alkyne hydrogenation towards the E-alkene. rsc.org
Micelle Formation (in Water) Surfactants can form aggregates that act as nanoreactors, stabilizing transition states. rsc.orgSurfactant-promoted iodosulfonylation of alkynes proceeds cleanly in water but not in common organic solvents. researchgate.netrsc.org

Computational and Quantum Chemical Studies

Computational and quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the complex mechanisms of reactions involving molecules like this compound. nih.govacs.org These theoretical studies provide insights into reaction energetics, transition state structures, and the nature of intermediates that are often difficult to obtain experimentally.

For the sulfonyl chloride group, DFT calculations can be used to model the energetics of radical formation versus ionic substitution pathways. By calculating the activation barriers for different nucleophilic attacks or for the homolytic cleavage of the S-Cl bond, a preferred reaction pathway under specific conditions can be predicted.

In the realm of alkyne transformations, computational studies are essential for distinguishing between concerted and stepwise cycloaddition mechanisms. nih.gov Researchers can locate the transition state structures for both pathways and compare their relative energies. For example, calculations can determine the energy of concert, which is the energy difference favoring a concerted reaction over a stepwise one. nih.gov Furthermore, dynamics trajectories calculated from the transition state can reveal whether a seemingly concerted path might lead to stepwise products, providing a deeper understanding beyond simple transition state theory. nih.govacs.org Solvent effects can also be modeled computationally, either implicitly using a continuum model or explicitly by including individual solvent molecules, to better understand their influence on reaction mechanisms and stereoselectivity. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure and reactivity of this compound. DFT methods, which balance computational cost with accuracy, are well-suited for studying the geometries of reactants, products, and intermediate structures. For instance, in a potential intramolecular cyclization reaction, DFT calculations could be used to determine the optimized geometries of the starting material, any transient carbocation or radical intermediates, and the final cyclic sulfonate or other heterocyclic products.

A typical DFT study on this compound would involve the use of a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or a larger one for more precise energy calculations. These calculations would provide key electronic properties, including molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potential maps, which are fundamental to understanding its electrophilic or nucleophilic character and predicting sites of reactivity.

Table 1: Representative Data from a Hypothetical DFT Study on this compound

ParameterHypothetical Calculated ValueSignificance
Ground State Energy-X HartreesProvides a baseline for comparing the stability of different conformers and isomers.
HOMO Energy-Y eVIndicates the molecule's ability to donate electrons; relevant for reactions with electrophiles.
LUMO Energy+Z eVIndicates the molecule's ability to accept electrons; relevant for reactions with nucleophiles.
Dipole Moment~D DebyesOffers insight into the molecule's overall polarity and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

High-Level Ab Initio Methods

To refine the energetic data obtained from DFT, high-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), offer a more accurate description of electron correlation. While computationally more demanding, they are invaluable for obtaining benchmark energies for critical points on the potential energy surface, such as transition states.

For a molecule like this compound, these high-level calculations would be particularly important for validating the energies of reaction barriers and intermediates predicted by DFT. A common strategy is to perform geometry optimizations at the DFT level and then single-point energy calculations using a more accurate ab initio method.

Activation Energy Barriers and Transition State Analysis

A critical aspect of any mechanistic study is the determination of activation energy barriers (ΔG‡), which govern the kinetics of a reaction. Computational chemistry allows for the locating and characterizing of transition state structures, which are the highest energy points along a reaction coordinate.

For a potential reaction of this compound, such as an intramolecular addition of the sulfonyl chloride group across the alkyne, transition state analysis would be performed. This involves:

Locating the Transition State (TS): Using algorithms that search for a first-order saddle point on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thus verifying the proposed mechanism.

The calculated activation energy would provide a quantitative measure of the reaction's feasibility under different conditions.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, computational methods are essential for predicting the regioselectivity and stereoselectivity. For this compound, this would be relevant in addition reactions to the alkyne or in cyclization processes.

For example, in a hypothetical intramolecular cyclization, the sulfonyl group could add in two different ways to the alkyne, leading to different ring sizes or isomers. By calculating the activation energies for the transition states leading to each possible regioisomer, the preferred reaction pathway can be predicted. The isomer formed via the lowest energy barrier would be the expected major product.

Table 2: Hypothetical Regioselectivity Prediction for an Intramolecular Cyclization

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Product
5-exo-dig CyclizationTS1E_act15-membered ring
6-endo-dig CyclizationTS2E_act26-membered ring

Note: The relative values of E_act1 and E_act2 would determine the predicted regiochemical outcome.

Similarly, if chiral centers are formed during a reaction, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.

Advanced Applications in Complex Organic Synthesis

Construction of Heterocyclic Systems

The dual reactivity of Hex-5-yne-1-sulfonyl chloride makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The alkyne moiety can participate in cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile or a precursor to other functional groups, facilitating subsequent cyclization steps.

Triazoles via Click Chemistry

The terminal alkyne functionality of this compound is ideally suited for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com By reacting this compound with a wide array of organic azides, a library of sulfonyl chloride-functionalized triazoles can be readily synthesized.

The resulting triazole products retain the reactive sulfonyl chloride group, which can be further derivatized to introduce additional complexity. For instance, reaction with amines, alcohols, or other nucleophiles allows for the facile introduction of diverse substituents, leading to the creation of novel sulfonamides, sulfonate esters, and other derivatives. This two-step process, involving an initial click reaction followed by derivatization of the sulfonyl chloride, provides a powerful platform for the rapid assembly of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

A general scheme for this process is as follows:

General scheme for triazole synthesis from this compound

Caption: General reaction scheme for the synthesis of 1,2,3-triazoles from this compound and an organic azide, followed by derivatization of the sulfonyl chloride group.

An efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles from in situ generated copper(I) acetylides and sulfonyl azides has been described, highlighting the utility of this reaction class. nih.gov

Sulfur-Containing Heterocycles (e.g., Benzothiophenes)

While direct examples of the use of this compound in the synthesis of benzothiophenes are not prevalent in the literature, the structural motifs present in the molecule are amenable to established synthetic strategies for this class of heterocycles. Many modern approaches to benzothiophene synthesis involve the cyclization of substrates containing both an alkyne and a sulfur-based functional group. organic-chemistry.orgnih.govrsc.orgrsc.org

One potential strategy involves the conversion of the sulfonyl chloride to a sulfide or thiol derivative, followed by an intramolecular cyclization. For example, reduction of the sulfonyl chloride to a thiol, followed by a copper- or palladium-catalyzed intramolecular cyclization onto the alkyne, could provide a route to a dihydrobenzothiophene precursor, which could then be oxidized to the aromatic benzothiophene.

Alternatively, radical-mediated cyclizations of alkynes with sulfonyl chlorides have been reported to yield sulfonylated benzothiophenes. rsc.org This approach would directly utilize the inherent reactivity of both functional groups within this compound. A copper-catalyzed cascade strategy has been developed for the synthesis of sulfonylated benzothiophenes from commercially available sulfonyl chlorides and alkynes. rsc.org

Fused and Spirocyclic Architectures

The construction of fused and spirocyclic systems often relies on intramolecular reactions of bifunctional precursors. sioc-journal.cn this compound, with its terminal alkyne and sulfonyl chloride groups, is a prime candidate for such transformations. Intramolecular cyclization could potentially lead to the formation of novel fused or spirocyclic sulfonamides or sultones.

The synthesis of spirocyclic vinyl sulfones has been achieved through a radical cyclization and functional group migration cascade, initiated by the addition of a sulfonyl radical to an alkyne. rsc.org This methodology could potentially be adapted to intramolecular reactions of this compound derivatives to generate spirocyclic structures. Furthermore, electrochemical methods have been employed for the synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions, demonstrating the utility of sulfonyl chlorides in the formation of complex spirocycles. rsc.orgresearchgate.net

Synthesis of Functionalized Molecules and Key Intermediates

Beyond its use in the direct synthesis of heterocyclic systems, this compound serves as a valuable precursor for a range of functionalized molecules and key synthetic intermediates. uni.lusigmaaldrich.com

Sulfones and Related Sulfonyl Compounds

The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a variety of other sulfur-containing functionalities, most notably sulfones. scispace.com The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, would provide a straightforward route to alkynyl sulfones. These compounds are valuable synthetic intermediates in their own right, participating in a range of transformations including Michael additions and cycloadditions.

A one-pot, two-step procedure for the efficient synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides to anhydrous sulfinate salts with magnesium, followed by alkylation with alkyl chlorides. rsc.org This method could be applied to this compound to generate a variety of alkyne-containing sulfones. Additionally, sulfonyl derivatives such as sulfonyl chlorides are employed as sulfenylation sources in various organic transformations. mdpi.com The generation of sulfinyl radicals from sulfinyl sulfones, which can be prepared from sulfinates, has been shown to be a viable method for the synthesis of sulfoxide-containing molecules. nih.gov

Alkyne-Functionalized Scaffolds

The terminal alkyne of this compound can be utilized to introduce this functionality onto a variety of molecular scaffolds. researchgate.net This is particularly valuable in the context of bioconjugation and materials science, where the alkyne can serve as a "handle" for subsequent modification via click chemistry or other alkyne-specific reactions.

For example, the sulfonyl chloride can be reacted with a biomolecule containing a nucleophilic group (e.g., an amine on a protein or a hydroxyl group on a carbohydrate) to form a stable sulfonamide or sulfonate ester linkage. The resulting alkyne-functionalized biomolecule can then be further modified, for instance, by attaching a fluorescent probe or a drug molecule via a triazole linkage. This modular approach allows for the construction of complex bioconjugates with precise control over their structure and function.

Compound Name
This compound
Benzothiophene
1,2,3-Triazole
Sulfone
Sulfonamide
Sulfonate ester
Cyclopentenone
Dihydropyranol
Spirocyclic vinyl sulfone
Fused pyridoheterocycle

Interactive Data Table: Applications of this compound Analogs in Synthesis

ApplicationHeterocyclic SystemKey TransformationReference
Click Chemistry1,2,3-TriazolesCopper-catalyzed azide-alkyne cycloaddition nih.gov
Sulfur HeterocyclesSulfonylated BenzothiophenesCopper-catalyzed sulfonylation/cyclization of alkynes rsc.org
Fused ArchitecturesCyclopentenones and DihydropyranolsPhotocatalytic divergent cyclization of alkynyl aldehydes with sulfonyl chlorides nih.gov
Spirocyclic ArchitecturesSpirocyclic vinyl sulfonesRadical cyclization and functional group migration rsc.org
Functionalized MoleculesAliphatic sulfonesMg-mediated coupling of sulfonyl chlorides and aliphatic halides rsc.org

Role in Convergent Synthetic Strategies

In a typical convergent approach, the sulfonyl chloride end of the molecule can first react with a suitable nucleophile, such as an amine or alcohol, present on one molecular fragment. This reaction, which forms a stable sulfonamide or sulfonate ester linkage, is generally high-yielding and occurs under mild conditions.

Table 1: Exemplary Convergent Synthesis Pathway Utilizing this compound

StepReactant 1Reactant 2Key ReactionProduct
1Fragment A (with -NH2 or -OH)This compoundSulfonamide/Sulfonate formationFragment A linked to the hexynylsulfonyl moiety
2Product from Step 1Fragment B (with -N3)CuAAC (Click Chemistry)Fragment A-linker-Fragment B conjugate

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.goviaea.org This approach is of paramount importance in drug discovery and development, as it allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR). nih.govnih.gov

This compound can be employed as a versatile handle for the late-stage introduction of an alkyne group onto a drug candidate or other complex molecule. The sulfonyl chloride can react with a suitable functional group (e.g., a primary sulfonamide that can be converted in situ to a sulfonyl chloride) on the target molecule under mild conditions that are tolerant of other functionalities. nih.goviaea.org

Once the hexynylsulfonyl moiety is installed, the terminal alkyne serves as a versatile anchor for a wide array of subsequent transformations. This "alkyne handle" can be used for:

Click Chemistry: As in convergent synthesis, the alkyne can be reacted with a variety of azide-containing molecules, including fluorescent dyes, biotin tags for biochemical studies, or small molecule fragments to probe for additional binding interactions. nih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling the introduction of diverse aromatic and unsaturated systems.

Other Alkyne Reactions: The terminal alkyne can also participate in other transformations such as Glaser coupling, Cadiot-Chodkiewicz coupling, and various cycloaddition reactions, further expanding the possibilities for molecular diversification.

A notable example of a similar strategy involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines containing an acetylene moiety to produce sulfonamides that are then further functionalized via their alkyne group. nih.gov This demonstrates the feasibility of using sulfonyl chlorides to introduce alkyne functionality for subsequent derivatization.

Table 2: Potential Late-Stage Functionalization Reactions of an Alkyne-Modified Molecule

Reaction TypeReagentFunctional Group Introduced
CuAAC (Click Chemistry)Azide-functionalized molecule (e.g., R-N3)1,2,3-Triazole linked substituent
Sonogashira CouplingAryl/Vinyl Halide (e.g., Ar-I)Aryl or Vinyl group
Glaser CouplingCopper catalyst, oxidantDimerization to form a diyne

The ability to introduce a reactive and versatile alkyne handle at a late stage provides medicinal chemists with a powerful tool to rapidly generate diverse analogues and optimize the properties of lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hex-5-yne-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonic acid conversion using thionyl chloride (SOCl₂) under reflux. For example, analogous sulfonyl chlorides like 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride are prepared by reacting sulfonic acids with SOCl₂ at 60–80°C for 4–6 hours . Key factors include stoichiometric excess of SOCl₂ (1.5–2 eq), anhydrous conditions, and inert gas purging to avoid hydrolysis. Post-reaction purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical for isolating high-purity products.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the alkyne (δ ~2.5–3.5 ppm for protons adjacent to triple bonds) and sulfonyl chloride groups (δ ~140–150 ppm for S=O in ¹³C) .
  • FT-IR : Peaks at ~1360 cm⁻¹ and 1170 cm⁻¹ for asymmetric/symmetric S=O stretching .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS for molecular ion validation .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitutions?

  • Reaction Mechanisms : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., in drug discovery) or with alcohols to yield sulfonate esters. For example, in medicinal chemistry, analogous compounds form covalent inhibitors via nucleophilic attack on biological targets . Solvent choice (e.g., DCM or THF) and base (e.g., pyridine) are critical to neutralize HCl byproducts and prevent side reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Data Contradiction Analysis :

  • Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT simulations for predicted chemical shifts ).
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity crystals .
    • Case Study : For 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, discrepancies in ¹³C NMR were resolved by repeating reactions under strictly anhydrous conditions, confirming hydrolysis artifacts .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Stability Protocols :

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent light-/moisture-induced degradation .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to storage containers.
  • Purity Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., sulfonic acids) .

Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?

  • Mechanistic Insights : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Key parameters:

  • Catalyst : Cu(I) (e.g., TBTA ligand) at 0.1–1 mol% in DMF/H₂O .
  • Kinetics : Reaction completion within 1–2 hours at 25°C, monitored by TLC or in-situ IR .
    • Application Example : Analogous compounds like Quinoxaline-5-Sulfonyl Chloride are used to tag biomolecules for imaging studies .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Q. How can researchers troubleshoot low yields in sulfonamide synthesis using this compound?

  • Troubleshooting Guide :

  • Side Reactions : Test for residual moisture (e.g., Karl Fischer titration) causing hydrolysis.
  • Amine Basicity : Use tertiary amines (e.g., DIPEA) instead of primary/secondary amines to reduce competing protonation .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

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